4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of 4-chloro-1-ethyl-1H-pyrazol-5-carboxylic acid: : This can be achieved by reacting ethyl hydrazine with chloroacetic acid under acidic conditions.
Conversion to 4-chloro-1-ethyl-1H-pyrazol-5-carbonyl chloride: : The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride.
Reaction with 1-ethyl-1H-pyrazole-3-carboxamide: : The acid chloride is then reacted with 1-ethyl-1H-pyrazole-3-carboxamide to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to increase yield and purity. This might include using continuous flow reactors, high-throughput screening of reaction conditions, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Ammonia (NH3) in an aqueous medium.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted pyrazoles or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential antileishmanial and antimalarial properties make it a candidate for drug development.
Medicine
The compound's pharmacological properties can be explored for the treatment of diseases such as leishmaniasis and malaria. Its ability to interact with biological targets makes it a potential therapeutic agent.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
1-ethyl-1H-pyrazole-3-carboxamide
4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride
Uniqueness
4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both carboxamide and pyrazole groups. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it distinct from other pyrazole derivatives.
Properties
IUPAC Name |
4-[(4-chloro-2-ethylpyrazole-3-carbonyl)amino]-1-ethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O2/c1-3-18-6-8(9(17-18)11(14)20)16-12(21)10-7(13)5-15-19(10)4-2/h5-6H,3-4H2,1-2H3,(H2,14,20)(H,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGXMZYOUCLTSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2CC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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